![molecular formula C20H20N4O B2729434 N-([2,3'-bipyridin]-4-ylmethyl)-4-(dimethylamino)benzamide CAS No. 1904375-30-9](/img/structure/B2729434.png)
N-([2,3'-bipyridin]-4-ylmethyl)-4-(dimethylamino)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the aromatic rings and the amide group, which could have implications for its reactivity and photophysical properties .Chemical Reactions Analysis
The compound contains several functional groups that could participate in reactions. The amide group could undergo hydrolysis or reduction . The aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance solubility in polar solvents . The conjugated system might also give the compound interesting optical properties .Scientific Research Applications
Synthesis and Characterization
N-([2,3'-bipyridin]-4-ylmethyl)-4-(dimethylamino)benzamide belongs to a class of compounds that have been synthesized and characterized for various biological evaluations. For example, studies have reported on the synthesis of different substituted benzamides with potential biological applications. These compounds are of interest in medicinal chemistry due to their ability to bind nucleotide protein targets and are screened for inhibitory potential against enzymes like human recombinant alkaline phosphatase and ecto-5′-nucleotidases (Saeed et al., 2015).
Biological Evaluation
The biological evaluation of benzamide derivatives has included studies on their anti-inflammatory properties, where derivatives structurally related to this compound have shown potential. For example, the synthesis and activity of benzamides and their effects on cyclooxygenase-independent pathways have been investigated, demonstrating their role in reducing the production of reactive oxygen species in specific cell types (Robert et al., 1994).
Potential Antitumor Agents
Derivatives have also been explored for their antitumor activities. Compounds with modifications at specific positions on the benzamide structure have been found to have in vivo antitumor activity, suggesting their potential as anticancer drugs. These studies highlight the importance of structural modifications for enhancing biological activity and therapeutic potential (Denny et al., 1987).
Herbicidal Applications
In addition to biomedical applications, benzamide derivatives have shown utility in agricultural contexts, such as herbicidal activity against annual and perennial grasses, indicating their potential for development into new herbicide classes (Viste et al., 1970).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(dimethylamino)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-24(2)18-7-5-16(6-8-18)20(25)23-13-15-9-11-22-19(12-15)17-4-3-10-21-14-17/h3-12,14H,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLCVLPTNVPUJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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